N,N,N-Triethylethanaminium 4-methoxybenzoate

Description

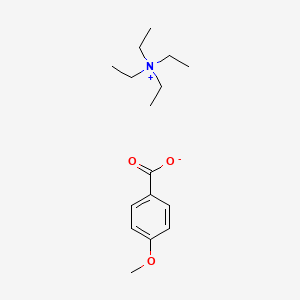

N,N,N-Triethylethanaminium 4-methoxybenzoate is a quaternary ammonium salt composed of a tetraethylammonium cation (N,N,N-Triethylethanaminium) and a 4-methoxybenzoate anion. The tetraethylammonium group is a well-studied cation in ionic liquids and electrolytes, known for its hydrophilicity and stability . The 4-methoxybenzoate anion, derived from 4-methoxybenzoic acid, is characterized by a methoxy-substituted aromatic ring and a carboxylate group, which often participates in ionic or coordination bonding .

Properties

CAS No. |

920754-12-7 |

|---|---|

Molecular Formula |

C16H27NO3 |

Molecular Weight |

281.39 g/mol |

IUPAC Name |

4-methoxybenzoate;tetraethylazanium |

InChI |

InChI=1S/C8H20N.C8H8O3/c1-5-9(6-2,7-3)8-4;1-11-7-4-2-6(3-5-7)8(9)10/h5-8H2,1-4H3;2-5H,1H3,(H,9,10)/q+1;/p-1 |

InChI Key |

CSTZQKTVBRGQAU-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CC.COC1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triethylethanaminium 4-methoxybenzoate can be synthesized through the reaction of triethylamine with 4-methoxybenzoic acid. The reaction typically involves the formation of an intermediate ester, which is then quaternized to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The synthesis is optimized to ensure high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethylethanaminium 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where the triethylammonium group or the methoxybenzoate anion is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the methoxybenzoate anion, while reduction may produce reduced forms of the triethylammonium group.

Scientific Research Applications

Organic Synthesis

N,N,N-Triethylethanaminium 4-methoxybenzoate serves as a valuable reagent in organic synthesis, particularly in forming other quaternary ammonium compounds. Its ability to act as a phase transfer catalyst enhances reaction rates and yields in various organic transformations.

Biological Studies

The compound is utilized in biochemical assays and as a model compound for studying the behavior of quaternary ammonium salts in biological systems. It has been shown to interact with negatively charged sites on proteins, influencing enzyme activity and receptor interactions.

Surfactant Production

In industrial applications, this compound is employed in the production of surfactants due to its amphiphilic nature. This property makes it suitable for use in cleaning products, emulsifiers, and dispersants.

Case Study 1: Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives showed promising cytostatic activity against various cancer cell lines, with some exhibiting significant inhibition of cell proliferation at low micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HOP-92 | 10 | Inhibition of cell growth |

| HCT-116 | 40.87 | Induction of apoptosis |

| SK-BR-3 | 46.14 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies indicate selective inhibition without significant toxicity to human cells, highlighting its potential as a therapeutic agent .

| Pathogen | IC50 (µM) | Selectivity |

|---|---|---|

| Mycobacterium tuberculosis | 2.32 | No activity against non-tuberculous mycobacteria |

Mechanism of Action

The mechanism of action of N,N,N-Triethylethanaminium 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The triethylammonium group can interact with negatively charged sites on proteins, while the methoxybenzoate anion can participate in various binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Other Tetraethylammonium Salts

Tetraethylammonium salts share the same cationic structure but differ in their anions, leading to variations in physical and chemical properties. Key examples include:

Key Observations :

- Thermal Stability : Perchlorate derivatives exhibit the highest thermal stability but carry explosion risks, whereas bromide and tetrafluoroborate salts are more versatile in industrial applications .

Comparison with Other 4-Methoxybenzoate Salts

The 4-methoxybenzoate anion forms compounds with both metal ions and organic cations. Key comparisons include:

Metal 4-Methoxybenzoates

Key Observations :

- Thermal Behavior : Metal 4-methoxybenzoates exhibit higher thermal stability (decomposition >300°C) compared to organic salts, which likely decompose at lower temperatures due to weaker cation-anion interactions .

- Coordination Mode : Metal complexes show bidentate or ionic bonding, while organic salts like tetraethylammonium derivatives likely rely on ionic interactions without covalent coordination .

Spectroscopic Comparison

Infrared (IR) spectroscopy highlights differences in carboxylate bonding:

- Sodium 4-methoxybenzoate : νas(COO⁻) = 1543 cm⁻¹, νsym(COO⁻) = 1416 cm⁻¹ (ionic character) .

- La(4-MeO-Bz)₃·2H₂O : νas(COO⁻) = 1530–1540 cm⁻¹, νsym(COO⁻) = 1410–1420 cm⁻¹ (bidentate coordination) .

- This compound : Expected IR bands near 1540 cm⁻¹ and 1415 cm⁻¹, consistent with ionic bonding similar to sodium salts .

Biological Activity

N,N,N-Triethylethanaminium 4-methoxybenzoate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antifungal and antibacterial applications. This article delves into its synthesis, characterization, and biological effects, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of triethylamine with 4-methoxybenzoic acid, resulting in the formation of the quaternary ammonium salt. The characterization of this compound can be performed using various spectroscopic techniques including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. Its efficacy against various fungal strains has been tested, demonstrating significant inhibitory effects.

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Aspergillus flavus | 20 | 50 µg/mL |

| Candida albicans | 18 | 40 µg/mL |

| Aspergillus niger | 22 | 30 µg/mL |

| Mucor species | 25 | 25 µg/mL |

The compound exhibited a pronounced effect on Mucor species, suggesting a potential application in treating infections caused by this pathogen .

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 60 µg/mL |

| Escherichia coli | 17 | 45 µg/mL |

| Pseudomonas aeruginosa | 16 | 50 µg/mL |

The results indicate that the compound is effective against both Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

The mechanism by which this compound exerts its biological effects appears to involve disruption of microbial cell membranes. The quaternary ammonium structure allows it to interact with phospholipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against fungi and bacteria that rely on intact membranes for survival .

Case Studies

-

Case Study on Antifungal Efficacy :

A study conducted on the efficacy of this compound against clinical isolates of Candida albicans demonstrated a dose-dependent response, with higher concentrations leading to increased inhibition rates. The study concluded that this compound could be a promising candidate for treating candidiasis . -

Case Study on Antibacterial Properties :

Another investigation focused on its antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.